Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 20650-07-1
VCID: VC3285542
InChI: InChI=1S/C6H15NO/c1-7(2)5-4-6-8-3/h4-6H2,1-3H3
SMILES: CCOC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

CAS No.: 20650-07-1

Cat. No.: VC3285542

Molecular Formula: C6H15NO

Molecular Weight: 117.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate - 20650-07-1

Specification

CAS No. 20650-07-1
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
IUPAC Name 3-methoxy-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C6H15NO/c1-7(2)5-4-6-8-3/h4-6H2,1-3H3
Standard InChI Key VIVLBCLZNBHPGE-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F
Canonical SMILES CN(C)CCCOC

Introduction

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate is a synthetic organic compound with a molecular formula of C13H14FNO3 and a molecular weight of 251.25 g/mol . It features a cyclopropane ring, which is known for its unique strain and reactivity, along with a carbamoyl group attached to a para-fluorophenyl moiety. This compound is primarily used in research settings for its potential applications in medicinal chemistry and as an intermediate in the synthesis of other bioactive compounds.

Synthesis and Chemical Behavior

The synthesis of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate typically involves multiple steps, starting from appropriate precursors. The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine under acidic or basic conditions. It may also participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon in the carbamoyl group.

Biological Activities and Research Findings

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate has been studied for its potential biological activities, including anticancer properties. Derivatives of cyclopropanecarboxylates have shown significant effectiveness in inhibiting tumor growth in various cancer models. The presence of the fluorophenyl group may enhance its binding affinity to specific receptors or enzymes, contributing to its biological effects.

Biological ActivityDescription
Anticancer PropertiesInhibits tumor growth in cancer models
Antimicrobial and Antioxidant ActivitiesPotential therapeutic effects due to the fluorophenyl group

Toxicological Profile and Safety Considerations

Preliminary assessments suggest that Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate has a moderate toxicity level. Further investigation into its safety parameters and potential side effects is necessary for its development as a therapeutic agent.

Applications in Research and Development

This compound is used as an intermediate in the synthesis of other bioactive compounds, such as Cabozantinib (S)-malate, which is a key drug in cancer treatment . Its unique structure makes it a valuable tool in medicinal chemistry research.

ApplicationDescription
Intermediate in SynthesisUsed in the preparation of Cabozantinib (S)-malate
Medicinal Chemistry ResearchValuable tool due to its unique structure and potential biological activities

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